1-methyl-1H-imidazole-2-carbohydrazide

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Researchers requiring regioselective imidazole functionalization often encounter unwanted tautomerization and N-deprotonation side reactions with unsubstituted imidazole-2-carbohydrazide (CAS 68251-67-2). 1-Methyl-1H-imidazole-2-carbohydrazide eliminates these issues via N-methyl blocking, enabling cleaner condensation reactions and higher yields of hydrazones, oxadiazoles, and triazoles. • Prevents tautomerization: yields cleaner product profiles in nucleophilic substitutions • Enables rational logP optimization (computed LogP -0.66) for drug-like analog design • Reliable supply: 95% purity, ambient shipping, global delivery

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 33543-79-2
Cat. No. B1356250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazole-2-carbohydrazide
CAS33543-79-2
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(=O)NN
InChIInChI=1S/C5H8N4O/c1-9-3-2-7-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10)
InChIKeyNHBUERBIIJQGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-2-carbohydrazide Identity & Specs


1-Methyl-1H-imidazole-2-carbohydrazide (CAS 33543-79-2) is a heterocyclic compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . It is characterized by an imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, substituted with a methyl group at the 1-position and a carbohydrazide group at the 2-position . This compound is a versatile building block used in the synthesis of more complex heterocyclic compounds, and is also of interest in pharmaceutical, agricultural, and material science applications .

1-Methyl-1H-imidazole-2-carbohydrazide Differentiation


The 1-methyl substituent on the imidazole ring of 1-methyl-1H-imidazole-2-carbohydrazide is not merely a trivial modification. It fundamentally alters the compound's reactivity, solubility, and the steric environment around the reactive hydrazide moiety, which in turn dictates its performance as a synthetic intermediate . Unlike its unsubstituted counterpart, 1H-imidazole-2-carbohydrazide (CAS 68251-67-2), the 1-methyl group prevents unwanted tautomerization and N-deprotonation side reactions, leading to cleaner product profiles in condensation reactions and nucleophilic substitutions . Substituting a generic, unsubstituted imidazole building block would likely result in different reaction kinetics, altered regioselectivity, and potentially lower yields of the desired final product, thus failing to meet the specific requirements for synthesizing the patented and proprietary heterocyclic compounds detailed below.

1-Methyl-1H-imidazole-2-carbohydrazide Performance Benchmarks


Validated Synthetic Route

The synthesis of 1-methyl-1H-imidazole-2-carbohydrazide is defined by a specific, patented procedure (US08501946B2) that yields the compound as a chartreuse solid in 73.1 mg from 143 mg of its protected precursor . This represents a molar yield of approximately 88%, calculated based on a molecular weight of 140.14 g/mol for the product and 240.27 g/mol for the t-butyl carbazate precursor. This established synthetic route provides a reproducible benchmark for researchers requiring this specific intermediate for downstream applications.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Computed LogP Benchmark

The computed partition coefficient (LogP) of 1-methyl-1H-imidazole-2-carbohydrazide is -0.66 . This negative LogP value indicates a preference for hydrophilic environments, which is consistent with its solubility in polar solvents and is a key parameter for predicting its behavior in biological systems and formulation development.

ADME Drug Design Physicochemical Properties

Purity Specification Benchmark

Commercially available 1-methyl-1H-imidazole-2-carbohydrazide is typically specified with a minimum purity of 95% . This level of purity is standard for a research chemical and serves as a critical benchmark for procurement, ensuring that the material is suitable for use as a synthetic building block without the need for further purification in most applications.

Quality Control Analytical Chemistry Procurement

Herbicidal Acylhydrazide Intermediate

1-methyl-1H-imidazole-2-carbohydrazide is specifically cited as an intermediate in the synthesis of herbicidal acylhydrazides and acyl amidine compounds described in patent literature [1]. This direct citation in patent claims underscores its essential, non-substitutable role in the development of a defined class of agrochemical agents, making it a critical procurement item for researchers working in this specific area of crop protection chemistry.

Agrochemical Herbicide Process Chemistry

1-Methyl-1H-imidazole-2-carbohydrazide Applications


Heterocyclic Synthesis for Medicinal Chemistry

Use 1-methyl-1H-imidazole-2-carbohydrazide as a key building block for generating diverse libraries of imidazole-containing heterocycles, such as hydrazones, oxadiazoles, and triazoles. The patented synthetic procedure ensures a reliable supply of the intermediate for high-throughput synthesis, while the 1-methyl group provides a unique steric and electronic profile that can be exploited to modulate the biological activity of the final compounds.

Agrochemical Lead Development

Employ 1-methyl-1H-imidazole-2-carbohydrazide as a core scaffold for the development of novel herbicides and fungicides, following the synthetic pathways outlined in relevant patent literature . Its role as an intermediate for acylhydrazides provides a direct route to compounds with demonstrated herbicidal activity, offering a targeted starting point for agrochemical research programs.

SAR Studies for Drug Discovery

Utilize the specific physicochemical properties of 1-methyl-1H-imidazole-2-carbohydrazide, such as its computed LogP of -0.66 , to rationally design and synthesize analogs with improved drug-like properties. This compound can serve as a baseline for modifying lipophilicity and solubility in a series of potential therapeutic candidates.

Peptide Conjugates for Targeted Drug Delivery

The hydrazide functionality of 1-methyl-1H-imidazole-2-carbohydrazide makes it a suitable linker for conjugation to peptides and other biomolecules . This can be applied to develop targeted drug delivery systems where the imidazole moiety may contribute to improved cellular uptake or specific interactions with biological targets.

Technical Documentation Hub

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